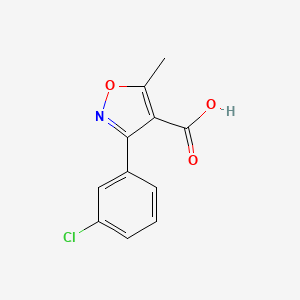

3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Overview

Description

3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, also known as 3-MPCA, is an organic compound commonly used in scientific research. It is a white, crystalline solid that has a melting point of 111-112°C and a molecular weight of 211.59 g/mol. 3-MPCA is a synthetic compound that is used in a variety of scientific applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological mechanisms of action of various compounds.

Scientific Research Applications

Anticancer and Antimicrobial Properties

Research has highlighted the potential of compounds related to 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid in anticancer and antimicrobial applications. A study by Katariya et al. (2021) synthesized and evaluated various compounds incorporating oxazole for their anticancer and antimicrobial activities, revealing promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

Antibacterial Activity

Another study conducted by Anusevičius et al. (2014) focused on the transformation of related compounds into oxazole derivatives, which displayed weak antibacterial activity. This indicates the potential of 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid derivatives in antibacterial research (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).

Reactivity and Conversion Studies

The reactivity of related nitrosoimidazoles with acids, leading to the formation of compounds like 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole, was explored by Cosimelli et al. (2014). This study underscores the versatility of oxazole derivatives in chemical synthesis (Cosimelli, Frenna, Rambaldi, Severi, & Spinelli, 2014).

Antithrombotic Agent Research

Babu et al. (2016) investigated carboxylic acid derivatives as antithrombotic agents, synthesizing compounds related to 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid and evaluating their antibacterial activity. This research contributes to the understanding of the medicinal applications of oxazole derivatives (Babu, Babu, Ravisankar, & Latha, 2016).

Synthesis of Macrolides

Wasserman, Gambale, & Pulwer (1981) discussed the use of oxazoles as precursors for activated carboxylic acids, applicable in the synthesis of macrolides. Their work demonstrates the utility of oxazole derivatives in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

properties

IUPAC Name |

3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJATVZZRGMSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640542 | |

| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92545-95-4 | |

| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)

![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)

![N-[(3-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1371771.png)

![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)